DBCO-Sulfo-NHS ester

Beschreibung

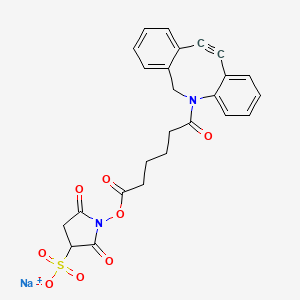

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DBCO-Sulfo-NHS Ester: Principles and Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-Sulfo-NHS ester is a heterobifunctional crosslinking reagent integral to the field of bioconjugation and drug development. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, enables a two-step conjugation strategy. This reagent facilitates the covalent attachment of the DBCO moiety to primary amine-containing biomolecules, which can then undergo a highly specific and efficient copper-free click chemistry reaction with azide-tagged partners. The inclusion of a sulfonate group on the NHS ester enhances its water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic co-solvents. This guide provides an in-depth overview of the chemical properties, mechanism of action, and common applications of this compound, supplemented with detailed experimental protocols and quantitative data to aid researchers in its effective implementation.

Introduction

Modern bioconjugation techniques are pivotal for the development of sophisticated tools in research, diagnostics, and therapeutics, including the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Among the most powerful strategies in this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] this compound is a key reagent that bridges the gap between amine-containing biomolecules and azide-modified molecules of interest.[5][6][7]

This molecule possesses two key functional groups:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient in complex biological media.[3][4]

-

Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins or the N-terminus of peptides.[3] The sulfonate group imparts water solubility to the reagent.[4][5][8]

This dual functionality allows for the precise and covalent introduction of a DBCO "handle" onto a biomolecule, preparing it for subsequent conjugation to an azide-containing molecule.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data for this reagent.

| Property | Value | References |

| Chemical Formula | C25H21N2NaO8S | [8][9] |

| Molecular Weight | 532.50 g/mol | [9] |

| CAS Number | 1400191-52-7 | [5][9][10] |

| Appearance | Solid | [8][11] |

| Solubility | Soluble in water, DMSO, and DMF | [1][4][8][10] |

| Absorbance Maximum (λmax) | ~309 nm | [12] |

| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | [12] |

| Storage Conditions (Solid) | -20°C for long-term storage (months to years) | [8][9][13] |

| Storage Conditions (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous solvent) | [1][13] |

Mechanism of Action

The utility of this compound lies in its capacity to facilitate a two-stage conjugation process.

Amine Acylation via Sulfo-NHS Ester Reaction

The initial step involves the reaction of the Sulfo-NHS ester with primary amines on the target biomolecule. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]

- 3. chempep.com [chempep.com]

- 4. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 5. This compound, 1400191-52-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound - Taskcm [taskcm.com]

- 8. Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester for Copper-free Click Chemistry this compound [sigmaaldrich.com]

- 9. medkoo.com [medkoo.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester for Copper-free Click Chemistry this compound [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. click.vectorlabs.com [click.vectorlabs.com]

DBCO-Sulfo-NHS ester chemical structure

An In-depth Technical Guide to DBCO-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (this compound), a key reagent in bioconjugation and chemical biology. We will delve into its chemical structure, properties, and applications, with a focus on providing practical experimental details.

This compound is a heterobifunctional crosslinker that contains two reactive moieties: a dibenzocyclooctyne (DBCO) group and a sulfo-N-hydroxysuccinimidyl (Sulfo-NHS) ester. This dual functionality allows for a two-step conjugation strategy.

The Sulfo-NHS ester is an amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins or amine-modified oligonucleotides, to form a stable amide bond. The inclusion of a sulfonate group on the NHS ring increases the reagent's solubility in aqueous buffers, which is highly advantageous for biological reactions.[1][2][3]

The DBCO group is a cyclooctyne (B158145) that is central to copper-free click chemistry. It participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2]

The combination of these two groups in a single molecule makes this compound a powerful tool for labeling biomolecules. First, the biomolecule of interest is "tagged" with the DBCO moiety via the Sulfo-NHS ester reaction. Then, this DBCO-labeled biomolecule can be conjugated to any azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional components.

Physicochemical Properties

The properties of this compound are summarized in the table below. Its water solubility is a key feature that simplifies bioconjugation protocols by allowing reactions to be performed in aqueous buffers.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 1400191-52-7 | [1][4][5] |

| Molecular Formula | C₂₅H₂₁N₂NaO₈S | [4][5][6] |

| Molecular Weight | 532.5 g/mol | [1][4][6] |

| Appearance | White to slightly grey crystalline solid | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Melting Point | 240-260 °C | [7] |

| Storage Conditions | -20°C, protected from moisture | [1][4][8] |

Reaction Mechanism and Experimental Workflow

The use of this compound in bioconjugation involves a two-stage process. The first stage is the labeling of a primary amine-containing biomolecule with the DBCO group. The second stage is the copper-free click reaction with an azide-containing molecule.

The general reaction pathway is illustrated in the diagram below.

A typical experimental workflow for labeling a protein and subsequently conjugating it is outlined below.

Detailed Experimental Protocols

Materials and Buffers

-

This compound: Store at -20°C and bring the vial to room temperature before opening to prevent moisture condensation.[9]

-

Amine-containing Biomolecule: (e.g., protein, antibody) at a concentration of 1-10 mg/mL.

-

Reaction Buffer: Amine-free buffer with a pH of 7-9. Examples include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[9] Do not use buffers containing primary amines like Tris or glycine (B1666218) for the conjugation step.[9]

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of the this compound.[9]

-

Purification System: Spin desalting columns, dialysis cassettes, or size-exclusion chromatography (SEC) appropriate for the biomolecule being used.

Protocol for Labeling a Protein with DBCO

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

-

Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[10]

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.[9][10] The NHS ester is susceptible to hydrolysis, so it is crucial to use the stock solution promptly.[9]

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent over the biomolecule is a common starting point.[10] For protein concentrations below 5 mg/mL, a higher excess (20- to 50-fold) may be necessary.[9]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]

-

-

Quench the Reaction: To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or SEC. The purified DBCO-labeled biomolecule is now ready for the subsequent click reaction.

Protocol for the Copper-Free Click Reaction

-

Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a buffer compatible with the DBCO-labeled biomolecule.

-

Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled biomolecule. A molar excess of 1.5 to 5.0 of one reagent over the other is typically recommended.[9]

-

Incubation: Incubate the reaction at room temperature for 4-17 hours.[5] The reaction can also be performed at 4°C or 37°C, with reaction times varying accordingly.[9]

-

Final Purification: Purify the final conjugate to remove any unreacted materials using an appropriate chromatography method (e.g., SEC, affinity chromatography).

Applications in Research and Development

The versatility of this compound makes it a valuable tool in various fields:

-

Antibody-Drug Conjugates (ADCs): It is used to link cytotoxic drugs to antibodies for targeted cancer therapy.[11]

-

Proteomics and Cellular Imaging: Proteins can be labeled with DBCO and then conjugated to reporter molecules like biotin (B1667282) or fluorescent dyes for detection and visualization.[2][4]

-

Drug Delivery: It can be used to attach targeting ligands to nanoparticles or other drug delivery vehicles.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and microarrays.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 3. This compound, 1400191-52-7 | BroadPharm [broadpharm.com]

- 4. This compound | 1400191-52-7 | AGC19152 | Biosynth [biosynth.com]

- 5. glenresearch.com [glenresearch.com]

- 6. This compound | C25H21N2NaO8S | CID 77078153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 二苄环辛基-磺基-N-羟基琥珀酰亚胺酯 for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]

- 8. DBCO-NHS Ester | 1353016-71-3 [chemicalbook.com]

- 9. click.vectorlabs.com [click.vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound sodium | 1400191-52-7 | ADC Linker | TargetMol [targetmol.com]

A Technical Guide to the Mechanism and Application of DBCO-Sulfo-NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the heterobifunctional crosslinker, DBCO-Sulfo-NHS ester. It details the core mechanisms of its dual reactive groups, presents quantitative data for reaction optimization, and offers comprehensive experimental protocols for its application in bioconjugation. The document is intended for professionals in chemical biology, drug development, and materials science who leverage this powerful chemistry for applications ranging from the synthesis of antibody-drug conjugates (ADCs) to advanced cellular imaging and proteomics.

Core Concepts: A Bifunctional Crosslinker for Sequential Conjugation

This compound is a water-soluble, heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. Its structure is built upon three critical components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free click chemistry. It reacts with high specificity and efficiency with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bioorthogonal nature of this reaction allows it to proceed in complex biological media without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in-vivo and in-vitro applications.[1][2]

-

N-hydroxysulfosuccinimide (Sulfo-NHS) Ester: An amine-reactive functional group. It readily reacts with primary amines (—NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form highly stable amide bonds.[3][4]

-

Sulfonate Group (-SO₃⁻): Incorporated into the NHS ring, this group imparts high water solubility to the entire reagent.[5][][7] This allows reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and stability.[3][]

This dual functionality enables a precise, two-stage process: first, the stable attachment of the DBCO moiety to an amine-containing biomolecule, followed by the specific "click" conjugation of this modified biomolecule to a second molecule bearing an azide (B81097) group.[8][9][10]

Mechanism of Action: A Two-Step Process

The utility of this compound is defined by its capacity to facilitate two distinct and sequential chemical reactions.

Step 1: Amine Acylation via Sulfo-NHS Ester Reaction

The initial step involves the acylation of primary amines on a target biomolecule. This is a nucleophilic acyl substitution reaction where a deprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the Sulfo-NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the DBCO group to the target molecule, and releases N-hydroxysulfosuccinimide as a leaving group.[4][11] The reaction is most efficient in a slightly alkaline pH range (typically 7.2-8.5), which ensures a sufficient concentration of the more nucleophilic, deprotonated primary amines.[4][12]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is functionalized with DBCO, it is ready for the second stage of conjugation. The inherent ring strain of the DBCO group's eight-membered ring dramatically lowers the activation energy for cycloaddition, allowing it to undergo a [3+2] cycloaddition with an azide (-N₃) group.[1] This reaction, a cornerstone of copper-free click chemistry, proceeds rapidly and with high specificity under physiological conditions (temperature, pH, and aqueous media).[2] The result is a stable, covalent triazole linkage, joining the two molecules.[1] A key advantage of SPAAC is its bioorthogonality; neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, ensuring that the conjugation is highly specific.[1][2]

Data Presentation: Reaction Parameters and Kinetics

Successful bioconjugation requires careful control of reaction conditions. The following tables summarize key quantitative data for optimizing the use of this compound.

Table 1: Reaction Parameters for Sulfo-NHS Ester Acylation

| Parameter | Value / Recommendation | Rationale & Notes |

| Optimal pH Range | 7.0 - 9.0 | Maximizes the concentration of deprotonated, nucleophilic primary amines.[3][13] |

| Recommended Buffers | PBS, HEPES, Bicarbonate, Borate | These buffers are effective in the optimal pH range and do not contain primary amines that would compete with the target molecule.[13] |

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will react with and quench the Sulfo-NHS ester, reducing conjugation efficiency.[3][13] |

| Half-life in Aqueous Solution | ~4-5 hours at pH 7.0~1 hour at pH 8.0~10 minutes at pH 8.6 | Hydrolysis is a competing reaction that inactivates the ester.[14] Reagents should always be dissolved immediately before use.[4][13] |

| Molar Excess | 5- to 50-fold excess over protein | The optimal ratio depends on the protein concentration and number of available amines. Higher excess is used for lower protein concentrations.[4][13] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Although the Sulfo-NHS ester is water-soluble, dissolving it first in an organic solvent minimizes hydrolysis in the stock solution before it is added to the aqueous reaction buffer.[3] |

Table 2: Reaction Kinetics for DBCO-Azide SPAAC Reaction

| Parameter | Value | Conditions & Notes |

| Reaction Type | Strain-Promoted Alkyne-Azide [3+2] Cycloaddition (SPAAC) | Second-order reaction kinetics. |

| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ | Measured for the reaction of a DBCO-functionalized molecule with an azide-containing peptide in HBS buffer (pH 7.4) at 25°C.[15] Rates can vary based on the specific azide, solvent, and temperature. |

| Reaction Temperature | 4°C to 37°C | The reaction proceeds efficiently at both room temperature and physiological temperatures. Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer incubation times.[13] |

| Molar Excess | 2- to 4-fold excess of azide molecule | A moderate excess of the azide-containing molecule is typically used to drive the reaction to completion.[1][8] |

| Incompatible Reagents | Sodium Azide (NaN₃) | Buffers must be free of sodium azide, as it will compete with the target azide molecule and react with the DBCO groups.[1][13] |

| Reaction Monitoring | Decrease in UV absorbance at ~310 nm | The DBCO group has a characteristic UV absorbance that diminishes as it is consumed in the reaction, allowing for kinetic monitoring.[8][9][16] |

Experimental Protocols

The following section provides a detailed, generalized protocol for a two-step conjugation using this compound to link a protein to an azide-modified molecule.

Protocol 1: Two-Step Protein Conjugation

Part A: Labeling of Target Protein with this compound

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[13] The NHS-ester moiety readily hydrolyzes in the presence of moisture.[13]

-

Protein Preparation: Prepare the protein solution (e.g., an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS, at pH 7.2-7.5.[9][13] Ensure the buffer does not contain preservatives like sodium azide.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[4][8] The final concentration of DMSO should ideally be kept below 20%.[8][9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[13] Incubate for an additional 5-15 minutes. This step deactivates any unreacted ester.

Part B: Purification of DBCO-Labeled Protein

-

Removal of Excess Reagent: Separate the DBCO-labeled protein from unreacted this compound and the quenching reagent. This is most commonly achieved using a desalting column (spin filtration) or through dialysis against the reaction buffer (e.g., PBS, pH 7.4).[13]

Part C: Click Reaction with Azide-Modified Molecule

-

Reaction Setup: In a new reaction vessel, combine the purified DBCO-labeled protein with the azide-functionalized molecule. Use a 2- to 4-fold molar excess of the azide molecule relative to the DBCO-protein to ensure efficient conjugation.[1][8]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[13] Reactions are often faster at higher temperatures (e.g., 37°C), but lower temperatures may be necessary to maintain the integrity of sensitive biomolecules.[13]

Part D: Final Purification

-

Isolate Final Conjugate: Purify the final protein conjugate to remove any excess azide-modified molecule and other reaction components. The appropriate method (e.g., size-exclusion chromatography, affinity chromatography, HPLC) will depend on the specific properties of the final product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step conjugation protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. covachem.com [covachem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. click.vectorlabs.com [click.vectorlabs.com]

- 14. interchim.fr [interchim.fr]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Water-Soluble Advantage: A Technical Guide to DBCO Reagents for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for covalently linking molecules in complex biological environments. At the heart of this technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and efficiency with azides, obviating the need for cytotoxic copper catalysts. This guide provides an in-depth technical overview of water-soluble DBCO reagents, highlighting their advantages and providing practical guidance for their use in research and drug development.

The Challenge of Hydrophobicity and the Water-Soluble Solution

Standard DBCO reagents are inherently hydrophobic, which can lead to several challenges in biological applications, including poor solubility in aqueous buffers, a

An In-depth Technical Guide to DBCO-Sulfo-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (DBCO-Sulfo-NHS ester), a key reagent in bioconjugation and chemical biology. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates common workflows.

Core Properties of this compound

This compound is a water-soluble, amine-reactive crosslinker that contains a dibenzocyclooctyne (DBCO) moiety. This structure allows for a two-step bioconjugation process: the NHS ester reacts with primary amines on a target molecule, and the DBCO group subsequently participates in a copper-free click chemistry reaction with an azide-functionalized molecule. The inclusion of a sulfonate group enhances its water solubility, making it ideal for reactions in aqueous buffers.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₁N₂NaO₈S | [3] |

| Molecular Weight | 532.5 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Water, DMSO, DMF | [2] |

| Storage | Store at -20°C, desiccated | [2] |

Principles of Reactivity

The utility of this compound lies in two distinct chemical reactions:

-

NHS Ester Reaction: The N-hydroxysuccinimidyl ester is a highly efficient functional group for reacting with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. This reaction is pH-dependent, with optimal reactivity occurring between pH 7.2 and 8.5.[4][5][] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[4][5][7][8] The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6, highlighting the importance of careful pH control.[4]

-

Copper-Free Click Chemistry: The DBCO moiety is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with azides without the need for a copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media with minimal side reactions.[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.5.[9]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The final concentration of the organic solvent should be kept below 10-15% to avoid protein denaturation.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9][10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

-

Purification: Remove excess, unreacted this compound and quenching agent using a desalting column or by dialysis.[10]

Protocol for Copper-Free Click Chemistry Reaction

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

-

Click Reaction: Mix the DBCO-labeled protein and the azide-containing molecule. A 1.5 to 10-fold molar excess of the less critical component is often used to drive the reaction to completion.[11][12]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[11] Higher temperatures (up to 37°C) can increase the reaction rate.[12]

-

Purification (Optional): Depending on the downstream application, the final conjugate may be purified to remove any unreacted starting materials.

Experimental Workflows and Signaling Pathways

The versatility of this compound allows for its use in a variety of complex experimental workflows. Below are two examples illustrated using Graphviz.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Workflow for Targeted Cell Imaging

Caption: Workflow for targeted cell imaging using a DBCO-labeled antibody.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Low or no conjugation | - Hydrolysis of DBCO-NHS ester- Inactive reagents- Incompatible buffer | - Prepare fresh reagent solutions.- Ensure anhydrous solvents are used.- Use amine-free buffers (e.g., PBS, HEPES) at the optimal pH range (7.2-8.5).[12] |

| Protein precipitation | - High concentration of organic solvent- High degree of labeling leading to increased hydrophobicity | - Keep the final concentration of DMSO or DMF below 15%.- Reduce the molar excess of the DBCO-NHS ester.[13] |

| Inconsistent results | - Steric hindrance | - Use a DBCO-NHS ester with a longer PEG spacer to increase the distance between the protein and the reactive group.[13] |

By understanding the core principles of this compound reactivity and following optimized protocols, researchers can effectively utilize this powerful tool for a wide range of bioconjugation applications.

References

- 1. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 9. benchchem.com [benchchem.com]

- 10. click.vectorlabs.com [click.vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Ultimate Guide to Labeling Primary Amines with DBCO-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-Sulfo-NHS ester, a key reagent for the targeted labeling of primary amines on biomolecules. This document details the chemical properties, reaction mechanisms, and applications of this compound, with a focus on antibody-drug conjugate (ADC) development and other bioconjugation strategies. Detailed experimental protocols and quantitative data are presented to assist researchers in achieving efficient and reproducible labeling for their specific applications.

Introduction to this compound

Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl (DBCO-Sulfo-NHS) ester is a water-soluble, amine-reactive reagent widely used in bioconjugation.[1][2][3] It serves as a heterobifunctional crosslinker, enabling the covalent attachment of a DBCO moiety to proteins, antibodies, and other macromolecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus.[4][5] The DBCO group is a critical component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly specific and efficient conjugation of the labeled biomolecule to an azide-containing molecule in complex biological environments without the need for a cytotoxic copper catalyst.[5][6][7] The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for labeling reactions to be performed in aqueous buffers.[1][8]

Physicochemical Properties and Handling

This compound is typically supplied as a solid and should be stored at low temperatures (-20°C) to ensure its stability.[9][10] Due to the moisture-sensitive nature of the NHS ester, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive group.[4][11] Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H21N2NaO8S | [13][14] |

| Molecular Weight | 532.5 g/mol | [13][14][15] |

| Purity | >90% | [9][14] |

| Solubility | Water (≥ 50 mg/mL), DMSO (50 mg/mL), DMF | [6][15][16] |

| Storage Temperature | -20°C | [9][10][16] |

| Shelf Life (Solid) | ≥ 2 years at -20°C | [] |

| Stock Solution Stability | Several days in anhydrous solvent at -20°C; 6 months at -80°C | [11][12][16] |

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound occurs via a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[][19] This reaction is highly selective for primary amines under physiological to slightly alkaline conditions.[]

Caption: Reaction of this compound with a protein's primary amine.

Experimental Protocols for Labeling Primary Amines

The following protocols provide a general framework for labeling proteins and antibodies with this compound. Optimization may be required for specific applications.

General Considerations

-

Buffers: Use amine-free buffers at a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][12] Buffers containing primary amines (e.g., Tris, glycine) or azides should be avoided as they will compete with the labeling reaction or react with the DBCO group, respectively.[5][11]

-

Protein Preparation: The protein solution should be free of aggregates and at a concentration of 1-10 mg/mL.[4] If the protein buffer contains interfering substances like BSA or glycine, a buffer exchange step is necessary.[20]

-

Molar Excess: The optimal molar excess of this compound depends on the protein concentration and the desired degree of labeling (DOL). A 5- to 40-fold molar excess is a common starting point.[4] For lower protein concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.[5][12]

-

Reaction Time and Temperature: The reaction can be incubated for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4] Longer incubation times at 4°C can be beneficial for sensitive proteins.[4]

Protein Labeling Protocol

-

Prepare Protein: Dissolve or exchange the protein into an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]

-

Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11][12]

-

Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

-

Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][21]

-

Purification: Remove excess, unreacted this compound and the quenching agent by dialysis or using a desalting column.[12][22]

Antibody Labeling Protocol

The protocol for antibody labeling is similar to that for general proteins, with particular attention to maintaining the integrity of the antibody.

-

Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[23][24] Ensure the antibody preparation is free of stabilizing proteins like BSA and amine-containing buffers.[20]

-

Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO.[22][23]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.[22][25] Incubate for 1 hour at room temperature or 2 hours on ice.[22][23]

-

Quench Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[20][22]

-

Purification: Purify the DBCO-labeled antibody using a desalting column (e.g., Zeba spin desalting columns) to remove unreacted reagents.[22]

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [4] |

| Molar Excess of this compound | 5-fold to 40-fold | Start with a 10- to 20-fold molar excess. | [4] |

| Reaction pH | 7.2 - 8.5 | pH > 8.5 increases the rate of NHS-ester hydrolysis. | [4][] |

| Reaction Time | 30-60 min (RT) or 2-12 hr (4°C) | Longer incubation at 4°C can improve stability for sensitive proteins. | [4] |

| Final DMSO/DMF % (v/v) | < 20% | Keep organic solvent concentration low to avoid protein denaturation. | [4] |

Characterization of DBCO-Labeled Proteins

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL). The DOL is the average number of DBCO molecules conjugated to each protein molecule. This can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[4]

DOL Calculation Formula:

Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein DOL = A₃₀₉ / (ε_DBCO × Protein Concentration)

Where:

-

A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the absorbance of the DBCO group at 280 nm (typically ~0.12).

Applications in Research and Drug Development

The ability to introduce a DBCO moiety onto biomolecules opens up a wide range of applications, particularly in the field of bioconjugation and drug development.

-

Antibody-Drug Conjugates (ADCs): DBCO-labeled antibodies can be conjugated to azide-modified cytotoxic drugs to create targeted cancer therapies.[16][26]

-

Protein-Protein Conjugation: Labeled proteins can be used to study protein-protein interactions or to create novel fusion proteins.[27]

-

Surface Immobilization: DBCO-functionalized proteins can be attached to azide-modified surfaces for the development of biosensors and microarrays.[10]

-

Cell Surface Labeling: The water-soluble nature of this compound makes it suitable for labeling cell surface proteins.[]

Caption: General experimental workflow for protein labeling.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Labeling

| Issue | Possible Cause(s) | Suggested Solution(s) | Source(s) |

| Low Labeling Efficiency | - Hydrolysis of NHS ester- Low protein concentration- Presence of competing amines in buffer- Incorrect pH | - Prepare fresh NHS ester solution immediately before use- Increase protein concentration or molar excess of the linker- Use amine-free buffers- Ensure reaction pH is between 7.2 and 8.5 | [4][5][19] |

| Protein Aggregation/Precipitation | - High degree of labeling- Hydrophobicity of the DBCO moiety- High concentration of organic solvent | - Reduce the molar excess of the DBCO-linker- Perform conjugation at a lower temperature (4°C)- Keep final organic solvent concentration below 20% | [4][28] |

| Non-Specific Binding | - Presence of unreacted NHS esters | - Ensure thorough quenching of the reaction with Tris or glycine | [28] |

Conclusion

This compound is a versatile and efficient reagent for the targeted labeling of primary amines on a wide range of biomolecules. Its water solubility and high reactivity make it an invaluable tool for researchers in bioconjugation, proteomics, and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, scientists can achieve robust and reproducible labeling, paving the way for innovative applications in copper-free click chemistry.

References

- 1. This compound | 1400191-52-7 [chemicalbook.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 1400191-52-7 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. ジベンゾシクロオクチン-スルホ-N-ヒドロキシスクシンイミジルエステル for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. click.vectorlabs.com [click.vectorlabs.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. This compound | C25H21N2NaO8S | CID 77078153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. This compound sodium | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 19. glenresearch.com [glenresearch.com]

- 20. furthlab.xyz [furthlab.xyz]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. help.lumiprobe.com [help.lumiprobe.com]

- 24. broadpharm.com [broadpharm.com]

- 25. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]

- 27. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] This powerful combination allows for the selective delivery of highly toxic payloads directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][3] The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC.[4][5] Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index.[6][7] This guide provides a comprehensive technical overview of ADC linkers, focusing on their classification, mechanisms of action, and the analytical methods used to characterize their performance.

Core Principles of ADC Linkers: A Balancing Act of Stability and Release

The fundamental role of an ADC linker is to ensure that the cytotoxic payload remains securely attached to the antibody during systemic circulation, preventing premature release and off-target toxicity.[7][8] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the payload in its active form.[4][5] This dual requirement of stability in the bloodstream and controlled release at the target site is the central challenge in linker design.[5] The two primary classes of linkers, cleavable and non-cleavable, address this challenge through distinct chemical strategies.[4][9]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[4][9]

Cleavable Linkers

Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside the cancer cell.[4][10] This "molecular switch" allows for the release of the payload in its free, unmodified, and fully active form.[4] The ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells is known as the "bystander effect," a key advantage of many cleavable linkers.[10][11]

There are three main types of cleavable linkers:

-

Hydrazone (Acid-Labile) Linkers: These linkers are stable at the neutral pH of the bloodstream (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[12] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) is a classic example of an ADC utilizing a hydrazone linker.[5]

-

Disulfide (Reducible) Linkers: These linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (micromolar) and the intracellular environment (millimolar).[1] The disulfide bond within the linker is readily cleaved by intracellular GSH, releasing the payload into the cytosol. To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond, for instance, by adding methyl groups.[7]

-

Peptide (Enzyme-Cleavable) Linkers: These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active within the lysosome.[1][12] The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker, known for its high stability in plasma and efficient cleavage by cathepsin B.[10][12] ADCs such as brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®) utilize Val-Cit linkers.[5] Other peptide sequences, like Val-Ala and Gly-Gly-Phe-Gly, are also employed in approved ADCs.[3]

Non-Cleavable Linkers

Non-cleavable linkers form a highly stable covalent bond, typically a thioether bond, between the antibody and the payload.[4][9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[4][9] This process releases the payload with the linker and a single amino acid (e.g., cysteine or lysine) to which it was attached still bound.[8][9]

The primary advantage of non-cleavable linkers is their exceptional plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[1][8][9] However, they typically lack a significant bystander effect because the released payload-linker-amino acid complex is often charged and less membrane-permeable.[12] Ado-trastuzumab emtansine (Kadcyla®) is a prominent example of a successful ADC employing a non-cleavable thioether linker (SMCC).[5][8]

Quantitative Data on ADC Linker Performance

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for representative ADCs with different linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |

| Anti-HER2-MMAE | HER2 | SK-BR-3 (HER2 high) | Cleavable (vc-PAB) | MMAE | 10 |

| Anti-HER2-MMAE | HER2 | SK-BR-3 (HER2 high) | Non-cleavable (mc) | MMAE | 25 |

| Anti-CD79b-MMAE | CD79b | BJAB (CD79b+) | Cleavable (vc) | MMAE | ~1 |

| Sulfatase-linker-ADC | HER2 | HER2+ cells | Cleavable (Sulfatase) | - | 61-111 pM |

| Val-Ala linker-ADC | HER2 | HER2+ cells | Cleavable (Val-Ala) | - | 92 pM |

| Non-cleavable ADC | HER2 | HER2+ cells | Non-cleavable | - | 609 pM |

Note: IC50 values can vary significantly based on the specific experimental conditions, including cell line, incubation time, and assay method.[10][13]

Table 2: In Vitro Plasma Stability of Different Linker Types

| Linker Type | Chemistry | Stability in Human Plasma | Notes |

| Peptide | Val-Cit | High | No significant degradation observed after 28 days of incubation.[12] |

| Peptide | Glu-Val-Cit (EVCit) | High | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma.[12] |

| Peptide | Val-Ala | High | Good hydrophilicity and stability.[12] |

| Hydrazone | pH-Sensitive | Moderate | Prone to hydrolysis in the bloodstream.[12] |

| Disulfide | Redox-Sensitive | Moderate to Low | Susceptible to reduction by glutathione (GSH) in plasma.[12] |

| Thioether (SMCC) | Non-cleavable | Very High | Highly stable due to the robust thioether bond.[8] |

Table 3: Drug-to-Antibody Ratio (DAR) of Selected FDA-Approved ADCs

| ADC Name | Target Antigen | Linker Type | Payload | Average DAR |

| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable (Val-Cit) | MMAE | ~4 |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (SMCC) | DM1 | ~3.5 |

| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Cleavable (Hydrazone) | Calicheamicin | ~2-3 |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Cleavable (Val-Cit) | MMAE | ~3.8 |

| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Cleavable (GGFG peptide) | Deruxtecan | ~8 |

Note: DAR values are averages, and ADCs often exist as a heterogeneous mixture of species with different numbers of conjugated drugs.[5][14]

Experimental Protocols

Accurate characterization of ADC properties is crucial for their development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[15][16][17]

Materials:

-

ADC sample

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[17]

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[17]

-

HPLC system with UV detector[17]

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[17]

-

HPLC System Setup:

-

Chromatographic Separation:

-

Data Analysis:

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.[19][20]

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines[19]

-

Complete cell culture medium[19]

-

96-well cell culture plates[19]

-

ADC stock solution[19]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]

-

Microplate reader[19]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[19]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.[19]

-

Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO2.[19]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[19]

-

Protocol 3: In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[12][21]

Materials:

-

Test ADC[21]

-

Plasma (e.g., human, mouse, rat)[21]

-

Phosphate-Buffered Saline (PBS), pH 7.4[21]

-

Protein A or G magnetic beads for immunoaffinity capture[21][22]

-

Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)[22]

-

LC-MS/MS system for free payload quantification[7]

-

ELISA reagents for intact ADC quantification[7]

Procedure:

-

ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[21][23]

-

Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[21][23]

-

Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further reactions until analysis.[21][23]

-

Quantification of Intact ADC (ELISA-based):

-

Quantification of Free Payload (LC-MS/MS-based):

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the ADC's half-life in plasma. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[12]

Visualizing ADC Mechanisms and Workflows

Signaling and Trafficking Pathways

The following diagrams illustrate the key pathways involved in the mechanism of action of ADCs.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Signaling pathway for tubulin inhibitor payloads (e.g., MMAE, DM1).

Experimental and Logical Workflows

The development and characterization of ADCs follow a structured workflow.

Caption: General experimental workflow for ADC development and evaluation.

Conclusion

The linker is a linchpin in the design and performance of antibody-drug conjugates. The choice between a cleavable and a non-cleavable linker strategy is a critical decision that influences the ADC's stability, mechanism of action, and therapeutic index. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors, while non-cleavable linkers generally provide superior plasma stability and a wider therapeutic window. A thorough understanding of the chemical properties of different linkers and the application of robust analytical and biological assays are paramount for the successful development of safe and effective ADC therapies. As linker technology continues to evolve, novel strategies that offer even greater stability and more controlled payload release will further enhance the promise of ADCs in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]

- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 9. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 23. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of DBCO-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (DBCO-Sulfo-NHS ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this reactive bioconjugation reagent.

Chemical Identification and Hazard Classification

This compound is a water-soluble, amine-reactive reagent widely used in copper-free click chemistry for the labeling of biomolecules.[1] While it is an invaluable tool in bioconjugation, its reactive nature necessitates careful handling.

Conflicting Hazard Information: It is important to note that there is conflicting information regarding the hazard classification of this compound. One supplier's Safety Data Sheet (SDS) classifies the compound as hazardous, while others state it is not a dangerous substance. Therefore, it is prudent to handle this reagent with a high degree of caution.

GHS Hazard Classification (Based on available SDS):

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential as an irritant and harmful substance, appropriate personal protective equipment should be worn at all times when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn. |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator is recommended. |

Storage and Stability

The stability of this compound is critical for its reactivity in bioconjugation experiments. The primary route of degradation is the hydrolysis of the NHS ester moiety, which is highly sensitive to moisture.

Recommended Storage Conditions:

| Form | Temperature | Conditions |

| Solid | -20°C | Store in a desiccator, protected from light. |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C to -80°C | Aliquot to avoid multiple freeze-thaw cycles and exposure to moisture. Use anhydrous solvents. |

Key Handling Practices for Maintaining Stability:

-

Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature to prevent condensation of moisture inside.

-

Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Prepare Fresh Solutions: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use. Stock solutions in anhydrous solvents are more stable but should be stored properly.

-

Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are suitable alternatives.

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures:

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Experimental Protocols

General Protocol for Protein Labeling

This is a general guideline; specific conditions may need to be optimized for your particular protein and application.

-

Prepare Protein: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted reagent by gel filtration, dialysis, or spin desalting.

Protocol for Determining the Reactivity of NHS Esters

The reactivity of this compound can be assessed by monitoring the release of the N-hydroxysuccinimide (NHS) group upon hydrolysis, which absorbs light at approximately 260 nm.[2][3]

-

Materials:

-

This compound

-

Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the buffer alone.

-

Zero the spectrophotometer with the blank at 260 nm.

-

Measure the absorbance of the this compound solution (A_initial). If the absorbance is greater than 1.0, dilute the solution with the buffer until it is within the linear range of the instrument and record the new absorbance.

-

To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis.

-

Vortex for 30 seconds and immediately measure the absorbance at 260 nm (A_final).

-

-

Interpretation:

-

If A_final is significantly greater than A_initial, the NHS ester is active.

-

If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

-

Visual Workflows

Caption: Workflow for responding to a this compound spill.

Incompatible Materials

To prevent hazardous reactions, avoid contact of this compound with the following:

-

Strong oxidizing agents

-

Strong acids and bases

-

Moisture (leads to hydrolysis)

-

Primary and secondary amines (except for intended reactions)

Under fire conditions, toxic fumes may be emitted.

By following these safety and handling precautions, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and their colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet from your supplier.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-Sulfo-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) esters are amine-reactive compounds essential for introducing a DBCO moiety onto proteins, antibodies, and other biomolecules that contain primary amines.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2] This process is foundational for researchers in bioconjugation, drug development, and various biological assays that leverage copper-free click chemistry.[1]

The incorporated DBCO group is a key component in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[1][] This reaction allows for the highly specific and efficient conjugation of the biomolecule to a molecule containing an azide (B81097) group in aqueous environments, notably without the need for a toxic copper catalyst.[1][] The Sulfo-NHS ester variant contains a sulfonate group, which increases the water-solubility of the reagent.[4]

The labeling process is a two-step reaction. Initially, the NHS ester is subjected to a nucleophilic attack from a primary amine on the protein. This results in the formation of a stable amide linkage and the release of the NHS leaving group.[2] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where the primary amines are deprotonated and more nucleophilic.[2] The resulting protein is then "tagged" with a reactive DBCO moiety, making it ready for subsequent conjugation with a molecule containing an azide.[2]

Reaction Mechanism and Experimental Workflow

The overall process involves the initial labeling of the protein with the DBCO-Sulfo-NHS ester, followed by purification to remove unreacted labeling reagent. The DBCO-labeled protein is then ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule of interest.

References

Application Notes: High-Efficiency Cell Surface Protein Labeling using DBCO-Mediated Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is fundamental to advancing our understanding of cellular processes and is a cornerstone of modern drug development. This application note details a robust protocol for the specific labeling of cell surface proteins utilizing Dibenzocyclooctyne (DBCO) through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry method offers high specificity and biocompatibility, making it ideal for live-cell applications.[1][2][3] The protocol described herein is applicable to a wide range of downstream applications, including fluorescence imaging, flow cytometry, protein interaction studies, and targeted drug delivery.[1]

The principle of this labeling strategy is a two-step process. First, a bioorthogonal azide (B81097) functional group is introduced onto the surface of the cell. This is typically achieved through metabolic labeling, where cells are cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into the glycan structures of cell surface glycoproteins.[4][5] In the second step, a DBCO-conjugated probe (e.g., a fluorophore, biotin) is introduced. The strained alkyne of the DBCO group reacts specifically and covalently with the azide group on the cell surface, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This ensures that the labeling is highly specific and does not perturb the native cellular environment.[4]

Quantitative Data Summary

The efficiency of cell surface protein labeling via the SPAAC reaction is influenced by several factors, including the concentration of the azide-sugar, the concentration of the DBCO probe, and the incubation times for each step.[4] The following tables provide a summary of typical experimental parameters and representative data for consideration when designing experiments.

Table 1: Typical Reagent Concentrations and Incubation Times for Cell Surface Labeling

| Reagent/Step | Typical Concentration Range | Typical Incubation Time | Temperature | Notes |

| Metabolic Labeling | ||||

| Ac4ManNAz | 25-50 µM[4] | 1-3 days[4] | 37°C[6] | Optimal concentration and duration should be determined for each cell line to maximize labeling and minimize potential cytotoxicity.[4] |

| DBCO Probe Labeling | ||||

| DBCO-Fluorophore | 1-50 µM[1][6] | 30-60 minutes[1][4] | 4°C to 37°C[2] | Lower temperatures can minimize endocytosis of labeled proteins.[2] |

| DBCO-Maleimide | 10-100 µM[1] | 30-60 minutes[1] | 4°C or Room Temperature[1] | For labeling specific cysteine residues on proteins. |

| Halo-DBCO Ligand | 1-10 µM[7] | 15-30 minutes[7] | 37°C[7] | For labeling HaloTag fusion proteins. |

Table 2: Representative Labeling Efficiencies and Kinetic Data

| Parameter | Value | Context | Reference |

| Labeling Efficiency | >90% | Live-cell reaction of DBCO-functionalized HaloTag protein. | [7] |

| Second-Order Rate Constant (k₂) for DIBO (a DBCO derivative) | ~0.1 M⁻¹s⁻¹ | A measure of the reaction speed between the cyclooctyne (B158145) and an azide. | [3][8] |

| EC50 for DBCO | ~1.2 µM | Effective concentration to achieve 50% of the maximal reaction in a live-cell context with a HaloTag system. | [7] |

| t1/2 for DBCO | ~15 minutes | Half-life of the reaction for a DBCO-functionalized HaloTag protein in live cells. | [7] |

Experimental Protocols

This section provides detailed protocols for the two primary approaches to cell surface protein labeling with DBCO.

Protocol 1: Metabolic Labeling of Glycoproteins with Azide Sugars followed by DBCO Labeling

This is the most common method for general cell surface labeling.

Materials:

-

Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[4]

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[4]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DBCO-conjugated probe (e.g., DBCO-Fluorophore, DBCO-Biotin)

-

Serum-free cell culture medium or PBS for labeling

Procedure:

-

Cell Seeding: Plate cells at a suitable density in the desired culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and grow for 24 hours.[6]

-

Metabolic Labeling: a. Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO). b. Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.[4] c. Replace the existing culture medium with the Ac4ManNAz-containing medium. d. Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[4] The optimal incubation time should be determined empirically for each cell line.

-

Washing: a. Gently aspirate the Ac4ManNAz-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[1]

-

DBCO Labeling (SPAAC Reaction): a. Prepare a working solution of the DBCO-conjugated probe in serum-free medium or PBS at the desired final concentration (e.g., 10-50 µM for a DBCO-fluorophore).[1] b. Add the DBCO probe solution to the cells. c. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[1][4] Incubation at 4°C can be performed to minimize protein internalization.[2]

-

Final Washes: a. Aspirate the DBCO probe solution. b. Gently wash the cells three times with PBS to remove any unreacted probe.[1]

-

Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Protocol 2: Two-Step Labeling of a Specific Protein of Interest

This method is used when a specific protein, rather than all surface glycoproteins, is the target. This example uses a DBCO-maleimide conjugate to target cysteine residues.

Materials:

-

Cells expressing the protein of interest on their surface

-

PBS, pH 7.4

-

Reducing agent (optional, e.g., TCEP)

-

DBCO-NHCO-PEG6-maleimide[1]

-

Azide-conjugated probe (e.g., Azide-Fluorophore)

-

Complete cell culture medium

Procedure:

-

Cell Preparation: Harvest cells and wash them with PBS.

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, a mild reduction step may be necessary. This step should be carefully optimized to avoid cell damage.[1] After reduction, wash the cells three times with ice-cold PBS.

-

DBCO-Maleimide Reaction: a. Prepare a working solution of DBCO-NHCO-PEG6-maleimide in PBS at a final concentration of 10-100 µM.[1] b. Incubate the cells with the DBCO-maleimide solution for 30-60 minutes at room temperature or 4°C to minimize endocytosis. Protect the solution from light.[1]

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted DBCO-maleimide.[1]

-

Azide-Probe Labeling (SPAAC Reaction): a. Prepare a working solution of the azide-fluorophore in complete cell culture medium or PBS at a final concentration of 1-10 µM.[1] b. Incubate the DBCO-labeled cells with the azide-fluorophore solution for 30-60 minutes at 37°C.

-

Final Washes: Wash the cells three times with PBS to remove the unreacted azide-probe.

-

Analysis: The cells are now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary cell surface protein labeling protocols using DBCO.

Caption: Workflow for metabolic labeling of cell surface glycoproteins.

Caption: Workflow for two-step labeling of a specific cell surface protein.

The following diagram illustrates the chemical principle of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Caption: The bioorthogonal SPAAC reaction between an azide and DBCO.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]